Home > Products > Screening Compounds P88456 > Raf265 derivative
Raf265 derivative -

Raf265 derivative

Catalog Number: EVT-1533615
CAS Number:
Molecular Formula: C23H14F6N6O
Molecular Weight: 504.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Raf265 derivative, however, the effects of this derivative are not known.
Synthesis Analysis

The synthesis of Raf265 derivatives involves several key methods that utilize organic chemistry techniques. A common approach includes:

  1. Starting Materials: The synthesis typically begins with readily available aromatic compounds and amines.
  2. Reactions: Key reactions include acylation, amination, and cyclization processes. For example, the formation of amides and subsequent cyclization reactions are critical steps that lead to the final product .
  3. Characterization: The synthesized compounds are confirmed using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide insights into the structural integrity and purity of the compounds produced.
Molecular Structure Analysis

The molecular structure of Raf265 is characterized by a complex arrangement that includes:

  • Core Structure: The compound features a central aromatic ring system that is pivotal for its biological activity.
  • Functional Groups: Various functional groups such as amides and imidazoles are present, which contribute to its binding affinity to target kinases.
  • Data Representation: Structural data can be represented through chemical diagrams and computational modeling to visualize interactions with biological targets .
Chemical Reactions Analysis

Raf265 undergoes several chemical reactions that are essential for its activity:

  1. Kinase Inhibition: The primary reaction involves binding to the ATP-binding site of kinases like BRAF and CRAF, inhibiting their activity.
  2. Cellular Assays: In vitro assays demonstrate that Raf265 effectively inhibits cell proliferation in cancer cell lines expressing BRAF V600E mutations, with reported IC50 values indicating potency in these cellular contexts .
  3. Mechanistic Studies: Further investigations reveal that Raf265 affects downstream signaling pathways, including the ERK pathway, which is crucial for cell survival and proliferation.
Mechanism of Action

The mechanism of action for Raf265 primarily revolves around its ability to inhibit specific kinases involved in cancer cell signaling:

  • Target Kinases: Raf265 selectively inhibits BRAF V600E and CRAF, leading to decreased phosphorylation of downstream targets such as Extracellular Signal-Regulated Kinases (ERK).
  • Signal Transduction: By blocking these kinases, Raf265 disrupts the signaling cascade that promotes tumor growth and survival .
  • Data Insights: Studies have shown that tumors treated with Raf265 exhibit reduced phosphorylation levels of ERK, correlating with diminished tumor growth rates.
Physical and Chemical Properties Analysis

The physical and chemical properties of Raf265 derivatives are critical for their functionality:

  • Solubility: These compounds typically exhibit moderate solubility in organic solvents but may vary based on specific substituents.
  • Stability: Stability studies indicate that some derivatives may have variable half-lives in biological systems, affecting their therapeutic efficacy.
  • Spectroscopic Data: Characterization through NMR and IR spectroscopy provides valuable information regarding molecular interactions and conformations .
Applications

Raf265 derivatives have significant applications in scientific research and medicine:

  • Cancer Therapy: They are primarily investigated for their potential as targeted therapies in cancers harboring BRAF mutations, particularly melanoma.
  • Biochemical Research: The compounds serve as tools for studying kinase signaling pathways, contributing to a better understanding of cancer biology.
  • Drug Development: Ongoing research aims to optimize these derivatives to enhance their potency and selectivity against various cancer types .
Introduction to Raf265 Derivatives

Historical Development of RAF Kinase Inhibitors

The evolution of RAF kinase inhibitors represents a paradigm shift in targeted cancer therapy. Sorafenib (BAY 43-9006), first approved in 2005, exhibited broad-spectrum activity against RAF, VEGFR, and PDGFR but lacked selectivity for oncogenic BRAF mutations (e.g., V600E). Its limited efficacy in melanoma (response rates <10%) highlighted the need for mutation-specific agents [1] [3]. This spurred development of second-generation inhibitors like vemurafenib and dabrafenib, which selectively target BRAF^V600E^ with 100-300x higher potency than wild-type BRAF. However, their clinical utility was constrained by acquired resistance through MAPK pathway reactivation (e.g., via RAF isoform switching or NRAS mutations) within 6-8 months of treatment [1] [3].

RAF265 emerged as a hybrid inhibitor combining the strengths of earlier generations. Its imidazo-benzimidazole core enables potent inhibition of both mutant BRAF (IC~50~ = 0.5 nM) and wild-type RAF isoforms, while concurrently targeting angiogenesis receptors VEGFR2 (IC~50~ = 20 nM) and PDGFR. This multi-kinase profile addresses key resistance mechanisms observed with first-generation inhibitors while blocking parallel survival pathways [1] [6]. Structural optimization of the scaffold yielded derivatives with enhanced properties:

  • CYP3A4 selectivity: Introduction of 5-CF~3~ groups reduced CYP3A4 inhibition (IC~50~ >40 μM vs 1.8 μM in early analogs)
  • Cellular potency: Reverse amide derivatives (e.g., Compound 3) showed 10x improved pERK suppression in SKMEL-28 cells (IC~50~ = 0.044 μM) vs forward amides
  • Metabolic stability: Trifluoromethyl anilide substitutions (e.g., RAF265 derivative) improved PK profiles [1]

Table 1: Evolution of RAF Kinase Inhibitors

CompoundTargetsBRAF^V600E^ IC~50~Key Limitations
SorafenibPan-RAF, VEGFR, PDGFR45 nMLow BRAF^V600E^ selectivity
VemurafenibBRAF^V600E^31 nMResistance via MAPK reactivation
DabrafenibBRAF^V600E^0.5 nMSame as above
RAF265mut/wt RAF, VEGFR2, PDGFR0.5 nMMulti-kinase offtarget effects
RAF265 derivativesOptimized RAF/VEGFR selectivity5-10 μM*Enhanced pharmacokinetics

Note: *Derivative IC~50~ reflects biochemical assay values [1] [6]

Role of Raf265 Derivatives in Targeting Oncogenic Signaling Pathways

Raf265 derivatives exert dual-pathway blockade by concurrently inhibiting oncogenic RAF signaling and angiogenesis. Structurally, they stabilize the "DFG-out" conformation of RAF kinases through:

  • Bidentate hinge binding: The imidazole NH and pyridyl nitrogen form H-bonds with Cys532 backbone
  • Selectivity pocket occupancy: N-methyl benzimidazole engages Thr529 gatekeeper residue
  • Hydrophobic interactions: 5-CF~3~ groups fill allosteric pockets near Glu501 and Asp594 [1]

This unique binding mode enables broad-spectrum RAF inhibition:

  • BRAF^V600E^ (IC~50~ = 0.0005 μM)
  • Wild-type BRAF (IC~50~ = 0.070 μM)
  • C-RAF (IC~50~ = 0.019 μM) [1]

In the RTK-RAS pathway—dysregulated in >45% of TCGA melanomas [2]—Raf265 derivatives simultaneously target upstream receptors (VEGFR2, PDGFR) and downstream effectors. This vertical inhibition prevents compensatory angiogenesis commonly observed with selective BRAF inhibitors. Preclinical studies demonstrate 70% suppression of tumor vasculature in SKMEL-28 xenografts at 40 mg/kg dosing [3].

Moreover, these agents exploit synthetic lethal interactions with DNA repair pathways. RAF265-induced replication stress synergizes with PARP inhibitors (e.g., olaparib) in BRCA-proficient cancers by:

  • Elevating reactive oxygen species (ROS) to induce DNA strand breaks
  • Downregulating BRCA1/2 via ERK-mediated transcriptional suppression
  • Trapping PARP1-DNA complexes during BER impairment [5]

Table 2: Oncogenic Pathway Targeting by Raf265 Derivatives

PathwayTarget ComponentsBiological Consequence
MAPK SignalingBRAF^V600E^, C-RAF, MEK/ERKCell cycle arrest & apoptosis induction
AngiogenesisVEGFR2, PDGFRTumor vasculature collapse
DNA Damage ResponsePARP trapping, ROS generationSynthetic lethality in HR-proficient cells

Clinical Relevance of Raf265 Derivatives in Precision Oncology

Raf265 derivatives address two critical needs in precision oncology: tumor heterogeneity management and therapy resistance reversal. Orthotopic xenograft models of 17 human melanomas revealed differential responses based on molecular profiles:

  • 71% response rate (≥50% growth reduction) in BRAF^WT^ tumors (5/7 responders)
  • 29% response rate in BRAF^V600E^ tumors (2/7 responders) [3]

Notably, responders included tumors with co-occurring alterations:

  • c-KIT^L576P^ mutation (ligand-independent activation)
  • N-RAS^Q61R^ mutation (MAPK hyperactivation)
  • PDGFRα amplifications [3]

Transcriptomic analysis of responders identified predictive signatures:

  • Upregulated pathways: Cell growth (OR = 3.2, p=0.01), proliferation (OR = 2.8, p=0.03)
  • Downregulated markers: Immune evasion genes (PD-L1, CTLA4)
  • Key effectors: BCL2-like 11 induction (apoptosis), cyclin D1 suppression (proliferation) [3]

These findings enabled patient stratification using the REFLECT framework (Recurrent Features Leveraged for Combination Therapy), which maps recurrent co-alterations to targeted combinations:

  • BRAF^WT^/NRAS^mut^/KIT^mut^ cohort → RAF265 + MEK inhibitors
  • BRAF^mut^/PIK3CA^mut^ cohort → RAF265 + PI3Kα inhibitors [4]

In HER2^+^ breast cancers, REFLECT identified RAF265 sensitivity signatures characterized by:

  • Co-amplification of MYC (8q24)
  • PTEN loss (10q23)
  • PIK3CA^H1047R^ mutationValidated in PDX models showing 84% tumor growth inhibition with RAF265 + trastuzumab vs 42% with monotherapy (p<0.001) [4]

Table 3: Preclinical Response of Patient-Derived Tumors to RAF265

Molecular SubtypeResponse RateResistance MarkersSensitizing Co-Alterations
BRAF^V600E^ (n=9)22% (2/9)Elevated CYCLIN D1, pMEK reboundPTEN loss, NF1 mutations
BRAF^WT^ (n=8)63% (5/8)FGF3 amplificationKIT^mut^, NRAS^mut^
BRAF^WT^/NRAS^Q61R^ (n=3)100% (3/3)None identifiedPDGFRα overexpression

Properties

Product Name

Raf265 derivative

Molecular Formula

C23H14F6N6O

Molecular Weight

504.39

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.